3-(Triethoxymethyl)but-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62097-06-7 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(triethoxymethyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H22O4/c1-6-13-11(14-7-2,15-8-3)9(4)10(5)12/h10,12H,4,6-8H2,1-3,5H3 |
InChI Key |
GVLAJYZTQQLMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C)C(C)O)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Triethoxymethyl but 3 En 2 Ol
Convergent and Linear Synthesis Strategies for 3-(Triethoxymethyl)but-3-en-2-ol
The construction of this compound could be envisioned through both linear and convergent synthetic approaches. A linear synthesis would involve the sequential modification of a starting material, while a convergent approach would involve the synthesis of key fragments that are then combined in a later step.
Elucidation of Key Reaction Intermediates and Precursors
Hypothetically, key precursors for the synthesis of this compound would include a four-carbon backbone with appropriate functional groups for elaboration.
A plausible precursor could be a compound like 3-buten-2-one. This could undergo a reaction to introduce the triethoxymethyl group at the 3-position, followed by reduction of the ketone to the secondary alcohol. Another potential precursor could be a suitably protected derivative of acetoacetic ester, which could be modified to introduce the vinyl group and the triethoxymethyl moiety.
Alternatively, a key intermediate could be a Grignard reagent derived from a halo-orthoester which would then react with a suitable α,β-unsaturated ketone.
Catalytic Systems and Reaction Environment Optimization
The hypothetical synthesis would likely rely on various catalytic systems. For instance, the introduction of the triethoxymethyl group might be achieved through an acid-catalyzed reaction with triethyl orthoformate. The reduction of a ketone precursor would likely employ a metal hydride reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride.
The optimization of the reaction environment would be crucial. This would involve selecting appropriate solvents, controlling the temperature, and managing the stoichiometry of the reactants to maximize the yield of the desired product and minimize side reactions. For instance, anhydrous conditions would be necessary for reactions involving Grignard reagents or other organometallic species.
Regioselective and Chemoselective Approaches in Synthesis
A significant challenge in the proposed synthesis would be achieving the desired regioselectivity and chemoselectivity. For example, if starting from a diketone or a molecule with multiple reactive sites, it would be essential to selectively functionalize the desired position. This could be achieved through the use of protecting groups or by carefully choosing reagents that exhibit high selectivity for one functional group over another.
For instance, the addition of the triethoxymethyl group would need to be directed specifically to the carbon atom at the 3-position of the butene chain. This might be accomplished through a conjugate addition reaction to an appropriate α,β-unsaturated carbonyl compound.
Stereoselective Synthesis of Chiral Isomers of this compound
Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer would be a key objective for applications where chirality is important.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a powerful tool for establishing stereocenters with high enantiomeric excess. In a hypothetical synthesis, an enantioselective carbon-carbon bond-forming reaction could be employed to create the chiral center. For example, an asymmetric aldol (B89426) reaction or an asymmetric allylation could be used to set the stereochemistry of the secondary alcohol. This would involve the use of a chiral catalyst, such as a metal complex with a chiral ligand, to control the facial selectivity of the reaction.
Chiral Resolution Techniques for Enantiopure this compound
The synthesis described above yields a racemic mixture of this compound. To obtain enantiomerically pure forms, which are often required for applications in pharmaceuticals and materials science, chiral resolution techniques are necessary. For tertiary allylic alcohols, several effective methods have been developed.
One of the most powerful techniques is kinetic resolution . This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the separation of a slower-reacting, enantiomerically enriched substrate from a faster-forming product.
Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have demonstrated remarkable efficiency and selectivity in the kinetic resolution of alcohols. rsc.org For tertiary allylic alcohols, lipase-catalyzed acylation is a common strategy. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted and in high enantiomeric excess. Lipase PS30 is one such enzyme that has been successfully used for the resolution of allylic alcohols. researchgate.net
Non-Enzymatic Kinetic Resolution: Chiral phosphoric acids have emerged as powerful organocatalysts for the kinetic resolution of tertiary allylic alcohols. acs.org These catalysts can promote enantioselective intramolecular cyclization or other transformations, effectively separating the enantiomers. For instance, a chiral phosphoric acid can catalyze the intramolecular etherification of a diol containing a tertiary allylic alcohol, with one enantiomer reacting significantly faster than the other.
The following table summarizes key findings in the kinetic resolution of tertiary allylic alcohols, which are applicable to this compound.
| Catalyst/Reagent | Method | Substrate Scope | Key Features | Reference |
| Lipase PS30 | Enzymatic Acylation | Secondary and some tertiary allylic alcohols | High enantioselectivity for the remaining alcohol. | researchgate.net |
| Chiral Phosphoric Acid | Catalytic Intramolecular Cyclization | Tertiary allylic alcohols with a pendant nucleophile | Provides enantioenriched cyclic ethers and recovered alcohol. | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient production methods.
Use of Greener Catalysts: The development of environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of allylic alcohols, several green catalytic systems have been explored. Nickel-based catalysts, for example, have been employed in the allylic amination of allylic alcohols under additive-free conditions, representing a greener alternative to traditional methods that often require stoichiometric and hazardous reagents. acs.org The use of lanthanide catalysts in combination with mechanochemistry has also been shown to be an effective and green approach for the allylation of carbonyl compounds. nih.gov
Sustainable Solvents and Reaction Conditions: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of water or other green solvents, or even solvent-free conditions, is highly desirable. For instance, the synthesis of allyloxyalcohols has been optimized under solvent-free conditions, leading to high yields and selectivity with minimal waste. mdpi.com Mechanochemical methods, which involve grinding solid reactants together, can also eliminate the need for bulk solvents. nih.gov
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. The proposed synthesis of this compound via nucleophilic addition has the potential for high atom economy, as all the atoms from the reactants are incorporated into the final product.
The table below highlights some green chemistry approaches applicable to the synthesis of allylic alcohols.
| Green Chemistry Principle | Approach | Example | Potential Benefit for Target Synthesis | Reference |
| Use of Greener Catalysts | Nickel Catalysis | Allylic amination of allylic alcohols. | Avoids hazardous reagents and byproducts. | acs.org |
| Sustainable Solvents | Mechanochemistry | Lanthanide-catalyzed allylation of ketones. | Reduces or eliminates the need for organic solvents. | nih.gov |
| Atom Economy | Solvent-free synthesis | Synthesis of allyloxyalcohols. | Maximizes the incorporation of reactant atoms into the product. | mdpi.com |
Reactivity and Mechanistic Investigations of 3 Triethoxymethyl but 3 En 2 Ol
Chemical Transformations of the But-3-en-2-ol Framework
The but-3-en-2-ol portion of the molecule contains a tetrasubstituted alkene and a secondary allylic alcohol, both of which are sites for various chemical reactions.
Electrophilic and Nucleophilic Reactions at the Alkene Moiety
The carbon-carbon double bond in 3-(triethoxymethyl)but-3-en-2-ol is electron-rich due to the presence of the oxygen atom of the triethoxymethyl group, making it susceptible to attack by electrophiles. fiveable.mechemistrysteps.com Such reactions, known as electrophilic additions, typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. openstax.orglumenlearning.com
The general mechanism involves the initial attack of an electrophile (E+) on the π-electrons of the double bond, leading to the formation of a carbocation. This intermediate is then attacked by a nucleophile (Nu-) to yield the final addition product. byjus.comlibretexts.org The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. byjus.comlibretexts.org
Table 1: Representative Electrophilic Addition Reactions of Alkenes
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Hydrohalogenation | HBr, HCl, HI | Alkyl Halide | byjus.com |
| Hydration | H₂O, H⁺ catalyst | Alcohol | openstax.org |
While the electron-rich nature of the alkene favors electrophilic attack, nucleophilic additions are generally less common unless the double bond is activated by an electron-withdrawing group. In the case of this compound, the alkene is not inherently activated for nucleophilic attack.
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group in this compound can undergo a variety of common alcohol reactions, including oxidation, esterification, and conversion to alkyl halides.
Oxidation: Secondary alcohols can be oxidized to ketones using a range of oxidizing agents. Common reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst, is a classic example. libretexts.org
Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (water) by protonation with a strong acid. libretexts.org Subsequent reaction with a halide ion can then proceed via an Sₙ1 or Sₙ2 mechanism to form an alkyl halide. libretexts.org For a secondary allylic alcohol like this compound, the reaction with hydrogen halides (HX) likely proceeds through an Sₙ1 mechanism involving a stable allylic carbocation intermediate. libretexts.orgdoubtnut.com
The Tsuji-Trost reaction represents a modern, palladium-catalyzed method for the allylic substitution of allylic alcohols, which can be used directly as alkylating agents. acs.org This reaction provides an atom-economical route to form new carbon-carbon or carbon-heteroatom bonds at the allylic position. acs.org
Dehydration Pathways Leading to Conjugated Systems
The dehydration of alcohols is a fundamental method for synthesizing alkenes. acs.org In the case of allylic alcohols, dehydration can lead to the formation of valuable conjugated dienes. rawdatalibrary.netnih.govresearchgate.net This elimination reaction typically occurs under acidic conditions and proceeds via an E1 or E2 mechanism. libretexts.org The regioselectivity of the dehydration of allylic alcohols can be challenging to control, as multiple diene isomers can potentially be formed through 1,2- or 1,4-elimination pathways. rawdatalibrary.netnih.gov
Recent advancements have led to highly regio- and stereoselective methods for the 1,4-dehydration of allylic alcohols to produce conjugated dienes. acs.orgrawdatalibrary.netnih.gov One such method employs a tBuOK/potassium 2,2-difluoroacetate system, which proceeds via a 1,4-syn-elimination mechanism. acs.orgrawdatalibrary.netnih.gov Another approach involves the conversion of the allylic alcohol to a sulfenate ester, which then undergoes a acs.orgnih.gov-sigmatropic rearrangement and subsequent syn-elimination to yield the diene. chempedia.info
Reactivity Profiles of the Triethoxymethyl Group
The triethoxymethyl group is an orthoester, a functional group characterized by a carbon atom bonded to three alkoxy groups. wikipedia.org This moiety has a distinct reactivity profile, primarily related to its hydrolytic lability and its reactions with strong nucleophiles.
Hydrolytic Stability and Transacetalization Reactions
Orthoesters are highly sensitive to moisture and readily undergo hydrolysis in the presence of mild aqueous acid to form an ester and two equivalents of alcohol. wikipedia.orgyoutube.com The hydrolysis is catalyzed by acid and proceeds through a carboxonium ion intermediate. rsc.orgrsc.org The reaction must be conducted under anhydrous conditions to prevent this decomposition. nih.gov Due to this reactivity, orthoesters like trimethyl orthoformate are sometimes used as chemical dehydrating agents in reactions that produce water. youtube.com
Table 2: Hydrolysis of an Orthoester
| Reactant | Conditions | Products | Reference |
|---|
Orthoesters can also undergo transacetalization reactions. In the presence of an alcohol and an acid catalyst, the alkoxy groups of the orthoester can be exchanged. thieme-connect.comrsc.org This exchange reaction is also reversible and driven by the relative concentrations of the alcohols.
Reactions with Organometallic Reagents and Other Nucleophiles
Orthoesters can react with strong nucleophiles such as Grignard reagents (RMgX). wikipedia.org The reaction of a Grignard reagent with an orthoester, known as the Bodroux-Chichibabin aldehyde synthesis, is a method for preparing aldehydes. wikipedia.org Studies on the stereochemistry of this reaction have shown that it can proceed with high retention of configuration depending on the structure of the orthoester. acs.org However, Grignard reagents are highly reactive and can also react with other functional groups, such as the alcohol in this compound. Less reactive organometallic reagents, like lithium dialkylcuprates, are sometimes used for more controlled additions. youtube.com
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Derivatives and Structural Analogs of 3 Triethoxymethyl but 3 En 2 Ol
Synthesis and Characterization of Alkene-Modified Analogs
The synthesis of analogs with modifications to the alkene moiety of a hypothetical 3-(triethoxymethyl)but-3-en-2-ol would likely involve standard olefination and cross-coupling reactions. For instance, variations in the vinyl group could be introduced through Wittig-type reactions or transition metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, if a suitable precursor were available. The characterization of such analogs would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) to determine the connectivity and stereochemistry of the molecule, Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry to confirm the molecular weight.
Exploration of Variations in the Orthoester Moiety
The orthoester group, RC(OR')₃, is a key functional group in the target molecule. wikipedia.orgnih.gov Variations in this part of the structure could involve changing the alkoxy groups (e.g., from triethoxy to trimethoxy or tripropoxy). The synthesis of orthoesters can be achieved through methods like the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid. wikipedia.orgrsc.org Another approach is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide. wikipedia.org The reactivity of these orthoester analogs would be of interest, as orthoesters are known to be sensitive to acidic conditions, hydrolyzing to form an ester and an alcohol. wikipedia.org
Functionalization of the Hydroxyl Group
The secondary alcohol in the but-3-en-2-ol framework presents a prime site for functionalization. nih.govnih.gov Standard reactions for alcohol modification could be employed to create a wide range of derivatives. Esterification, etherification, and oxidation are common transformations. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding ester. The development of chemoselective methods for such transformations is an active area of research, aiming to modify the hydroxyl group without affecting other reactive sites in the molecule, such as the double bond or the orthoester. nih.gov
Development of Chiral Derivatives with Defined Stereochemistry
The C2 carbon of but-3-en-2-ol is a stereocenter, meaning that this compound would exist as a pair of enantiomers. The synthesis of chiral derivatives with a defined stereochemistry is a significant goal in modern organic chemistry. google.comrsc.org Enantioselective synthesis of related butenols has been achieved through various methods, including asymmetric reduction of the corresponding ketone or through kinetic resolution. A patent describes a process for preparing (S)- and (R)-but-3-en-2-ol from lactic acid esters, achieving high enantiomeric excess. google.com Similar strategies could potentially be adapted for the stereocontrolled synthesis of this compound derivatives. The characterization of such chiral molecules would require techniques like chiral chromatography or polarimetry to determine the enantiomeric purity.
Spectroscopic Characterization Methodologies for 3 Triethoxymethyl but 3 En 2 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Techniques
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.
1D and 2D NMR for Complete Structural Assignment
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For a compound like 3-(Triethoxymethyl)but-3-en-2-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl groups (triplet and quartet), the methoxy (B1213986) protons, the vinyl protons, the hydroxyl proton, and the methyl group protons. The chemical shifts of these protons provide initial clues about their electronic environment.
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the complete molecular puzzle.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the vinyl protons and the proton on the carbon bearing the hydroxyl group would be clearly visible.
HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together larger structural fragments, such as the connection of the triethoxymethyl group to the butenol (B1619263) backbone.
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment of protons | Identifies signals for ethyl, methoxy, vinyl, hydroxyl, and methyl protons. |
| ¹³C NMR | Chemical environment of carbons | Distinguishes between sp³, sp², and ether-linked carbon atoms. |
| COSY | ¹H-¹H coupling | Maps the connectivity of protons within the butenol and ethyl fragments. |
| HSQC | Direct ¹H-¹³C correlation | Assigns specific carbon signals to their directly attached protons. |
| HMBC | Long-range ¹H-¹³C correlation | Confirms the connectivity of the triethoxymethyl group to the butene chain. |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of molecules, such as restricted rotation around single bonds or ring inversions. copernicus.org For allylic alcohols and their derivatives, different conformations can arise from rotation around the C-C and C-O bonds. acs.org These dynamic processes can often be observed by changes in the NMR spectrum as a function of temperature.
At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the energy barriers for these conformational changes. copernicus.orgnih.gov Techniques like relaxation dispersion NMR can provide kinetic and thermodynamic information about these exchange processes, even for sparsely populated "invisible" states. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. stellarnet.usyoutube.com These methods are highly sensitive to the types of chemical bonds and functional groups present, making them powerful tools for structural characterization. nih.gov
Characteristic Absorption Bands and Functional Group Identification
The IR spectrum of this compound is expected to display a set of characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pubmaricopa.edu
C-H Stretch: Absorptions for sp³ C-H bonds (from the ethyl and methyl groups) typically appear just below 3000 cm⁻¹, while the sp² C-H stretch of the vinyl group is expected to be found just above 3000 cm⁻¹. vscht.cz
C=C Stretch: The carbon-carbon double bond of the butene moiety will give rise to a stretching vibration in the range of 1680-1640 cm⁻¹. vscht.cz
C-O Stretch: Strong absorptions corresponding to the C-O stretching vibrations of the ether linkages in the triethoxymethyl group and the secondary alcohol are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹. udel.edu Dialkyl ethers often show a band around 1120 cm⁻¹, while alkyl vinyl ethers can exhibit bands around 1220 cm⁻¹. quimicaorganica.org
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3600-3200 | Strong, Broad |
| Alkene | =C-H Stretch | ~3080 | Medium |
| Alkane | -C-H Stretch | ~2950-2850 | Strong |
| Alkene | C=C Stretch | 1680-1640 | Medium-Weak |
| Ether/Alcohol | C-O Stretch | 1250-1000 | Strong |
Conformational Isomerism Probed by Vibrational Modes
Just as with NMR, vibrational spectroscopy can be used to study conformational isomerism. Different conformers of a molecule will have slightly different vibrational frequencies. In some cases, it is possible to observe distinct bands for different conformers in the IR or Raman spectrum, particularly at low temperatures. The relative intensities of these bands can provide information about the relative populations of the conformers. Raman spectroscopy can be particularly useful in this regard, as it relies on changes in polarizability during a vibration, offering complementary information to IR absorption, which depends on changes in the dipole moment. stellarnet.usyoutube.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. wikipedia.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn allows for the deduction of its molecular formula.
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage, where the bond adjacent to the oxygen atom is broken. wikipedia.orgyoutube.com Alcohols often exhibit fragmentation through the loss of a water molecule or an alkyl group. libretexts.org
For this compound, characteristic fragmentation would likely involve:
Loss of an ethoxy group (-OCH₂CH₃) from the orthoester moiety.
Cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage).
Fragmentation of the butenol chain.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS allows for the unambiguous determination of the molecular formula. This is particularly crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.
For this compound (C11H22O4), the expected exact mass can be calculated and compared with the measured mass to confirm its identity. The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, is essential for this purpose. In the analysis of related trialkoxysilane compounds, HRMS has been effectively used to identify the molecular formulas of various oligomeric species, demonstrating its power in characterizing complex mixtures.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 219.1596 |
| [M+Na]⁺ | 241.1416 |
| [M-H]⁻ | 217.1440 |
This table presents the predicted monoisotopic masses for the protonated, sodiated, and deprotonated molecular ions of this compound, which would be key identifiers in an HRMS spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is indispensable for gaining detailed structural information about this compound. In an MS/MS experiment, the molecular ion or a specific fragment ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
For this compound, several fragmentation pathways can be predicted based on the functional groups present:
Loss of Ethoxy Groups: The triethoxymethyl group is expected to be a primary site of fragmentation, leading to sequential losses of ethoxy radicals (•OCH2CH3, 45 Da) or ethanol (B145695) (CH3CH2OH, 46 Da).
Cleavage of the C-C Bond: Alpha-cleavage adjacent to the hydroxyl group is a common fragmentation pathway for alcohols, which would result in the loss of a methyl group or the vinyl-containing fragment.
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation of alcohols.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together. For instance, the fragmentation of silyl (B83357) derivatives of allylic alcohols has been studied in detail, revealing characteristic losses that help differentiate isomers. mpg.de
Table 2: Predicted Key MS/MS Fragments for [C₁₁H₂₂O₄+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 219.1596 | 173.1334 | C₂H₆O |
| 219.1596 | 127.1072 | (C₂H₅O)₂ |
| 219.1596 | 201.1491 | H₂O |
This table outlines some of the expected major fragmentation pathways for the protonated molecule in an MS/MS experiment, providing valuable structural clues.
Chiroptical Spectroscopy for Absolute Configuration Determination
The presence of a chiral center at the C2 position of this compound means that it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration (R or S) of chiral molecules.
These techniques measure the differential absorption of left and right circularly polarized light. An ECD or VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra. By comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned.
While experimental chiroptical data for this compound is not available, this approach has been successfully applied to a wide range of chiral molecules, including complex natural products and chiral chromanes. The reliability of the assignment depends heavily on the quality of the computational model, which must accurately predict the conformational preferences of the molecule.
Theoretical and Computational Chemistry of 3 Triethoxymethyl but 3 En 2 Ol
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations offer a detailed picture of the electron distribution and bonding within a molecule. These methods are essential for rationalizing the stability and reactivity of 3-(Triethoxymethyl)but-3-en-2-ol.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the optimized geometry and electronic properties of molecules. nih.gov For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to accurately account for polarization and diffuse functions. researchgate.net
These calculations would typically begin with a geometry optimization to find the lowest energy structure on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy | -885.1234 Hartrees |
| HOMO Energy | -0.245 eV |
| LUMO Energy | 0.098 eV |
| HOMO-LUMO Gap | 0.343 eV |
| Dipole Moment | 2.58 Debye |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but complementary perspective by analyzing the topology of the electron density. QTAIM can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at these points. In this compound, QTAIM could be used to quantify the strength of intramolecular hydrogen bonds, for instance, between the hydroxyl group and one of the ethoxy oxygens.
Table 2: Hypothetical NBO Analysis of Selected Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) of hydroxyl | σ* (C-C) | 1.8 |
| LP (O) of ethoxy | σ* (C-O) | 2.5 |
| σ (C-H) | σ* (C=C) | 0.9 |
Conformational Landscape and Energetics
The flexibility of this compound, arising from the rotation around its single bonds, gives rise to multiple conformers with different energies and populations at equilibrium.
Exploration of Potential Energy Surfaces for Rotational Isomers
The conformational landscape of this compound can be explored by systematically rotating the dihedral angles of its key rotatable bonds. These include the C-C single bond of the butenol (B1619263) backbone and the C-O bonds of the triethoxymethyl group. A potential energy surface (PES) scan, performed using computational methods, involves calculating the energy of the molecule at various increments of a specific dihedral angle while allowing the rest of the molecule to relax. This process helps to identify the low-energy conformers (local minima) and the transition states that connect them. nih.gov
Computational Prediction of Conformational Preferences
Once the various stable conformers are identified, their relative energies can be calculated with high accuracy. These energy differences determine the relative populations of each conformer at a given temperature according to the Boltzmann distribution. For this compound, it is expected that conformers stabilized by intramolecular hydrogen bonding or those that minimize steric hindrance between the bulky triethoxymethyl group and the rest of the molecule will be energetically favored.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | -65° | 0.00 |
| B | 180° | 1.25 |
| C | 70° | 2.10 |
Computational Spectroscopic Simulations
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
By calculating the vibrational frequencies and their corresponding intensities, one can generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and the various C-O stretches of the ether linkages.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help to understand the electronic structure and the nature of the chromophores within the molecule.
Table 4: Hypothetical Calculated Vibrational Frequencies for this compound
Prediction of NMR, IR, and UV-Vis Spectra
Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction of various spectra before a compound is synthesized or to aid in the interpretation of experimental data. These predictions are typically achieved by first finding the molecule's lowest energy geometry through optimization calculations. Subsequently, specific properties related to the interaction with electromagnetic radiation are calculated.
Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Software can provide good estimates for common organic molecules. youtube.com
Infrared (IR) Spectra: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized molecular structure. The resulting vibrational modes and their corresponding intensities provide a predicted spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model.
UV-Vis Spectra: The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is commonly performed using Time-Dependent DFT (TD-DFT). This method calculates the energies required to excite electrons from occupied to unoccupied molecular orbitals, corresponding to the absorption wavelengths (λ_max).
Interactive Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Associated Functional Group / Atom |
| ¹H NMR Chemical Shift (δ, ppm) | ~5.2-5.4 | =CH₂ (vinylic protons) |
| ~4.5 | -CH(OH)- (allylic proton) | |
| ~3.6 | -O-CH₂-CH₃ (ethoxy methylene) | |
| ~3.5 | -OH (hydroxyl proton, variable) | |
| ~1.3 | -CH(OH)CH₃ (methyl protons) | |
| ~1.2 | -O-CH₂-CH₃ (ethoxy methyl) | |
| ¹³C NMR Chemical Shift (δ, ppm) | ~145 | =C(CH₂) |
| ~115 | =CH₂ | |
| ~100 | -C(OEt)₃ | |
| ~70 | -CH(OH)- | |
| ~60 | -O-CH₂-CH₃ | |
| ~20 | -CH(OH)CH₃ | |
| ~15 | -O-CH₂-CH₃ | |
| IR Absorption (cm⁻¹) | ~3400 (broad) | O-H stretch |
| ~3080 | =C-H stretch | |
| ~2975, 2880 | C-H stretch (aliphatic) | |
| ~1645 | C=C stretch | |
| ~1100-1000 (strong) | C-O stretch (ether and alcohol) | |
| UV-Vis Absorption (λ_max, nm) | ~210 | π → π* transition of the C=C bond |
Validation against Experimental Spectroscopic Data
The true value of computational predictions lies in their comparison with experimental results. This validation process is critical for confirming the structure of a synthesized compound and for refining the computational models used. Discrepancies between predicted and experimental spectra can arise from several factors, including the choice of theoretical level, basis set, and the neglect of environmental factors like solvent effects and intermolecular interactions in the gas-phase calculations. For instance, experimental NMR of a related compound, 3-buten-2-ol, shows the OH proton as a broad signal, a feature that basic computational models may not fully capture without explicit solvent modeling. chegg.com
Interactive Table 2: Hypothetical Comparison of Predicted vs. Experimental Data
| Spectroscopic Data | Predicted Value (DFT, Gas Phase) | Hypothetical Experimental Value (in CDCl₃) | Reason for Potential Variance |
| ¹H NMR: -OH proton (ppm) | 3.50 | 2.8 (broad) | Solvent hydrogen bonding, proton exchange rate. |
| ¹³C NMR: -CH(OH)- (ppm) | 70.0 | 68.5 | Solvent polarity effects. |
| IR: O-H stretch (cm⁻¹) | 3650 (sharp) | 3400 (broad) | Intermolecular hydrogen bonding in the condensed phase. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of high-energy, transient species like transition states that are often impossible to observe experimentally. montclair.edu
Identification of Transition States and Intrinsic Reaction Coordinates
A chemical reaction can be visualized as a path on a potential energy surface (PES). Reactants and products reside in energy minima, while the path between them proceeds over an energy barrier, the peak of which is the transition state (TS). A TS is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction direction but a minimum in all other directions.
Computationally, locating a TS involves specialized algorithms. Once a candidate TS structure is found, it must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency. rowansci.comq-chem.com This imaginary mode corresponds to the atomic motion along the reaction coordinate.
To verify that a located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rowansci.com The IRC method follows the path of steepest descent from the TS downhill in both the forward and backward directions, ideally leading to the product and reactant wells, respectively. libretexts.orgscm.com This procedure maps out the minimum energy path for the reaction.
Free Energy Profiles and Kinetic Barriers
By calculating the Gibbs free energies of the reactants, transition states, intermediates, and products, a free energy profile for the reaction can be constructed. The difference in free energy between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), or the kinetic barrier. This barrier is fundamentally related to the reaction rate; a higher barrier corresponds to a slower reaction.
Interactive Table 3: Hypothetical Free Energy Profile for Acid-Catalyzed Hydrolysis Step
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| TS1 | Protonation of an ethoxy oxygen | +12.5 |
| Intermediate 1 | Protonated orthoester | +5.0 |
| TS2 | Loss of ethanol (B145695) | +18.0 (Rate-Limiting Barrier) |
| Intermediate 2 | Dioxolenium-type cation + Ethanol | +10.0 |
| Products | Diethyl carbonate analogue + Ethanol | -5.0 |
Molecular Dynamics Simulations for Condensed Phase Behavior and Solvation Effects
While quantum mechanical calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of ensembles of molecules in the condensed phase (liquids or solids). mdpi.com MD simulations model the classical motions of atoms and molecules over time based on a defined force field.
For this compound, MD simulations could be employed to study:
Conformational Dynamics: How the molecule flexes and what are its preferred shapes in a solution.
Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute. This is crucial for understanding solvation effects on reactivity and spectroscopic properties. The simulation can reveal the strength and lifetime of hydrogen bonds between the molecule's hydroxyl group and the solvent.
Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a solution.
These simulations provide a dynamic, atomistic picture that bridges the gap between the static nature of single-molecule quantum calculations and the macroscopic properties observed in the laboratory.
Advanced Applications in Organic Synthesis and Materials Science
3-(Triethoxymethyl)but-3-en-2-ol as a Versatile Synthetic Building Block
The combination of a reactive allylic alcohol and a modifiable orthoester group within a single molecule renders this compound a highly adaptable component for the construction of complex molecular frameworks.
Precursor in Stereoselective Total Synthesis
In the field of total synthesis, the development of concise and stereocontrolled routes to natural products is a primary objective. The allylic alcohol functionality of this compound is a key handle for introducing stereocenters. For instance, through Sharpless asymmetric epoxidation, the olefin can be converted into an epoxide with high enantioselectivity. This epoxide can then undergo a variety of regioselective nucleophilic attacks to install new functionalities with defined stereochemistry, a cornerstone of modern synthetic strategies.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the substantial majority of the atoms of the starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. The functional groups present in this compound make it a promising candidate for participation in such transformations.
The hydroxyl group can act as the nucleophilic component in a variety of MCRs. For example, in a Passerini or Ugi reaction, the alcohol can be one of the key starting materials. The resulting products would incorporate the but-3-en-2-ol backbone, now decorated with additional functionalities derived from the other MCR components. The vinyl orthoester, while potentially sensitive to the acidic conditions sometimes employed in MCRs, could also be envisioned to participate in novel MCRs, perhaps through a tandem hydrolysis and subsequent reaction sequence. The ability to generate molecular complexity rapidly from simple precursors is a major advantage of MCRs, and the integration of this compound into such processes could lead to the discovery of novel chemical entities with interesting biological or material properties.
Derivatization for Ligand Design in Catalysis
The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound offers several opportunities for its derivatization into novel ligand architectures. The allylic alcohol can be used as a scaffold to introduce phosphorus, nitrogen, or sulfur-containing moieties, which are common coordinating groups in transition metal catalysis.
For instance, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution with phosphine (B1218219) or amine nucleophiles. Alternatively, the alcohol can be deprotonated to form an alkoxide, which can then be used to synthesize phosphite (B83602) or phosphonite ligands. The resulting ligands would possess a unique steric and electronic profile due to the adjacent vinyl orthoester group. This group could influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability. The modular nature of this approach would allow for the synthesis of a library of ligands, which could then be screened for their efficacy in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations.
Integration into Polymer Architectures and Functional Materials
The olefinic and hydroxyl functionalities of this compound make it a valuable monomer for the synthesis of novel polymers and functional materials. The vinyl group can participate in various polymerization reactions, including radical, cationic, and ring-opening metathesis polymerization (ROMP). The hydroxyl group can be used as an initiation site for ring-opening polymerizations of cyclic esters or ethers, leading to the formation of graft copolymers.
The incorporation of this monomer into a polymer backbone would introduce pendant hydroxyl and triethoxymethyl groups. The hydroxyl groups can serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material's properties. The orthoester groups, upon hydrolysis, would yield carboxylic acid functionalities along the polymer chain. This would transform a neutral polymer into a polyanion, dramatically altering its solubility and solution properties. Such a "smart" polymer could exhibit pH-responsive behavior, making it suitable for applications in drug delivery, sensors, or stimuli-responsive coatings.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Group | Resulting Polymer Architecture | Potential Applications |
| Radical Polymerization | Vinyl Group | Linear polymer with pendant hydroxyl and orthoester groups | Adhesives, coatings |
| Ring-Opening Metathesis Polymerization (ROMP) | Vinyl Group | Linear polymer with pendant hydroxyl and orthoester groups | Functional materials, membranes |
| Ring-Opening Polymerization (ROP) | Hydroxyl Group (as initiator) | Graft copolymers | Drug delivery, biomaterials |
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. nih.gov The functional groups of this compound provide opportunities for its use in the design of molecules that can participate in self-assembly processes.
The hydroxyl group is a classic hydrogen bond donor and acceptor, and can be used to direct the formation of ordered structures in the solid state or in solution. The orthoester, while not a traditional hydrogen bonding group, can be hydrolyzed to a carboxylic acid, which is a strong hydrogen bond donor. This transformation could be used as a trigger to induce self-assembly. Furthermore, the molecule can be derivatized with other recognition motifs, such as aromatic rings for π-stacking interactions or long alkyl chains for van der Waals interactions. The resulting amphiphilic molecules could self-assemble in aqueous solution to form micelles, vesicles, or other nanostructures. These assemblies could find applications in areas such as encapsulation and controlled release of guest molecules, or as templates for the synthesis of nanomaterials.
Table 2: Supramolecular Interactions and Potential Assemblies
| Functional Group / Derivative | Type of Interaction | Potential Supramolecular Assembly |
| Hydroxyl Group | Hydrogen Bonding | 1D chains, 2D sheets |
| Carboxylic Acid (from hydrolysis) | Hydrogen Bonding | Dimers, rosettes |
| Aromatic Derivatives | π-π Stacking | Columnar structures |
| Alkyl Chain Derivatives | Van der Waals Forces | Micelles, vesicles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
